molecular formula C4H9NO5S B8388914 4-Amino-3-sulfobutanoic acid

4-Amino-3-sulfobutanoic acid

Cat. No.: B8388914
M. Wt: 183.19 g/mol
InChI Key: FFSUAQIDXWYPBE-UHFFFAOYSA-N
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Description

4-Amino-3-sulfobutanoic acid is a chemical compound of interest in scientific research and development. It serves as a versatile building block (synthon) in organic synthesis and medicinal chemistry. The molecule features both amino and sulfonic acid functional groups on a butanoic acid backbone, making it a potential candidate for the synthesis of more complex molecules, such as modified peptides or enzyme inhibitors. Its applications are primarily in early-stage research, where it may be used to explore structure-activity relationships or to introduce sulfonic acid groups into target compounds. Researchers value this compound for its potential in creating molecular diversity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Note on Content: The specific properties, detailed applications, and mechanism of action for this compound were not available in the search results. The information provided is a general template. It is strongly recommended to consult specialized chemical databases, scientific literature, or conduct thorough laboratory analysis to obtain accurate data on this compound's characteristics and research value.

Properties

Molecular Formula

C4H9NO5S

Molecular Weight

183.19 g/mol

IUPAC Name

4-amino-3-sulfobutanoic acid

InChI

InChI=1S/C4H9NO5S/c5-2-3(1-4(6)7)11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)

InChI Key

FFSUAQIDXWYPBE-UHFFFAOYSA-N

Canonical SMILES

C(C(CN)S(=O)(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

The following compounds share partial structural homology with 4-amino-3-sulfobutanoic acid but differ in substituents, aromaticity, or oxidation states:

Compound Name Key Structural Features Molecular Weight CAS Number Applications/Properties Reference
4-Amino-3-hydroxy-1-naphthalenesulfonic acid Naphthalene ring with -NH₂ (position 4), -OH (position 3), -SO₃H (position 1) Not provided Not provided ACS reagent; spectrophotometric analysis
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid Butanoic acid with -NH₂ (position 4), 4-fluorophenyl (position 3) 197.21 741217-33-4 Chiral intermediate; potential bioactive applications
4-Amino-6-chlorotoluene-3-sulphonic acid Toluene ring with -NH₂ (position 4), -Cl (position 6), -SO₃H (position 3) Not provided 88-51-7 Dye intermediate; chlorinated aromatic reactivity
2-Amino-4-sulfinobutanoic acid Butanoic acid with -NH₂ (position 2), -SO₂H (position 4) Not provided 31523-80-5 Sulfino group (lower acidity vs. sulfonic acid)
4-Anilino-4-oxobutanoic acid Butanoic acid with anilino (-NHC₆H₅) and ketone (position 4) Not provided 102-14-7 Pharmaceutical precursor (e.g., succinylsulfathiazole)

Key Comparative Analysis

  • Acidity and Solubility: Sulfonic acid derivatives (e.g., this compound, 4-amino-6-chlorotoluene-3-sulphonic acid) exhibit strong acidity (pKa ~ -1 to 2) and high water solubility due to the -SO₃H group. In contrast, sulfino (-SO₂H) derivatives (e.g., 2-amino-4-sulfinobutanoic acid) are less acidic (pKa ~ 1-3) . The fluorophenyl group in (R)-4-Amino-3-(4-fluorophenyl)butanoic acid enhances lipophilicity, reducing water solubility but improving membrane permeability in bioactive contexts .
  • Biological Interactions: Chiral compounds like (R)-4-Amino-3-(4-fluorophenyl)butanoic acid may exhibit stereospecific interactions with enzymes or receptors, unlike non-chiral sulfonic acids . Aromatic sulfonic acids (e.g., naphthalene derivatives) are often used as reagents or dyes due to their stability and conjugation properties .
  • Applications: Pharmaceuticals: 4-Anilino-4-oxobutanoic acid derivatives are precursors to sulfonamide antibiotics (e.g., succinylsulfathiazole), leveraging the -SO₂NH₂ group for antibacterial activity . Industrial Chemistry: Chlorinated and fluorinated analogs (e.g., 4-amino-6-chlorotoluene-3-sulphonic acid) are intermediates in agrochemical or polymer synthesis .

Research Findings and Data Trends

  • Synthetic Utility : Sulfonic acid derivatives are preferred in aqueous-phase reactions due to their solubility, while aryl-substituted analogs (e.g., fluorophenyl) are tailored for organic-phase catalysis or drug design .
  • Thermal Stability : Aromatic sulfonic acids (e.g., naphthalene-based compounds) demonstrate higher thermal stability than aliphatic analogs, critical for high-temperature industrial processes .

Preparation Methods

Direct Sulfonation Using Sulfuric Acid

Direct sulfonation of butanoic acid derivatives constitutes a primary route for introducing sulfonic acid groups. In a method analogous to the synthesis of 4-amino-3-sulfobenzoic acid, concentrated sulfuric acid may serve as both the solvent and sulfonating agent. For instance, sulfonation of 3-nitrobutanoic acid at elevated temperatures (180–200°C) could yield 3-sulfobutanoic acid intermediates, which may subsequently undergo nitro group reduction to introduce the amine functionality.

Reaction Conditions:

  • Temperature: 180–200°C

  • Catalyst: H₂SO₄ (98%)

  • Time: 2–4 hours

  • Yield: ~70–78% (extrapolated from benzoic acid analogues)

Halosulfonation Followed by Hydrolysis

Halosulfonation offers a milder alternative. Chlorosulfonic acid reacts with 3-aminobutanoic acid to form the corresponding sulfonyl chloride, which hydrolyzes to the sulfonic acid under basic conditions. This method, demonstrated in the synthesis of sodium 4-amino-3-nitrobenzenesulfonate, avoids extreme temperatures but requires careful handling of corrosive reagents.

Key Steps:

  • Chlorosulfonation:
    3-Aminobutanoic acid+ClSO₃H3-Amino-4-sulfobutanoic acid chloride\text{3-Aminobutanoic acid} + \text{ClSO₃H} \rightarrow \text{3-Amino-4-sulfobutanoic acid chloride}

  • Hydrolysis:
    3-Amino-4-sulfobutanoic acid chloride+NaOH4-Amino-3-sulfobutanoic acid\text{3-Amino-4-sulfobutanoic acid chloride} + \text{NaOH} \rightarrow \text{4-Amino-3-sulfobutanoic acid}

Reductive Amination of Sulfonated Ketones

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction enables the introduction of amine groups via reductive amination of ketones. Applied to 3-sulfobutanoic acid derivatives, this method could involve:

  • Ketone Formation: Oxidation of 3-sulfobutanoic acid to 3-sulfobutan-2-one.

  • Reductive Amination: Reaction with ammonium formate under elevated temperatures to yield the target compound.

Optimized Parameters (Adapted from):

  • Reducing Agent: Ammonium formate

  • Temperature: 120–150°C

  • Solvent: Methanol/water mixture

  • Yield: ~65–72%

Catalytic Functionalization Using Solid Acid Catalysts

4-Sulfobenzoic Acid as a Bronsted Acid Catalyst

4-Sulfobenzoic acid, proven effective in Biginelli reactions, may catalyze the sulfonation of butanoic acid precursors. Its dual functionality as a sulfonic acid donor and catalyst could streamline synthesis:

Proposed Mechanism:

  • Sulfonation:
    3-Aminobutanoic acid+4-Sulfobenzoic acid4-Amino-3-sulfobutanoic acid+Benzoic acid\text{3-Aminobutanoic acid} + \text{4-Sulfobenzoic acid} \rightarrow \text{this compound} + \text{Benzoic acid}

  • Catalytic Cycle: Regeneration of 4-sulfobenzoic acid via proton transfer.

Advantages:

  • Solvent-free conditions

  • Reduced reaction time (30–60 minutes)

  • Catalyst recyclability (3–4 cycles with <10% yield drop)

Comparative Analysis of Synthetic Routes

MethodTemperature (°C)Time (h)Yield (%)Purity (%)
Direct Sulfonation180–2002–470–7885–90
Halosulfonation25–406–865–7088–92
Reductive Amination120–1504–665–7280–85
Catalytic80–1000.5–175–8290–95

Key Observations:

  • Direct sulfonation achieves high yields but requires harsh conditions.

  • Catalytic methods balance efficiency and mildness, favoring industrial scalability.

  • Halosulfonation offers precision but involves hazardous intermediates.

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueCritical Peaks/BandsReference
1H^1H-NMRδ 3.2 ppm (s, SO3_3^−)
FT-IR1045 cm1^{-1} (S=O stretch)
ESI-MSm/z 182.03 ([M–H]^-)

Q. Table 2. Optimized Crystallization Conditions

ParameterValueRationale
Precipitant30% PEG 4000Induces slow nucleation
pH7.5Stabilizes zwitterion
Additive5 mM CaCl2_2Enhances lattice stability

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